1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Overview
Description
1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that includes a dimethylamino group, a methylpropyl group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of 1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of azobisisobutyronitrile (AIBN) as a radical initiator in the presence of hypophosphorous acid and triethylamine under reflux conditions in 1-propanol can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other dimethylamino and methylamino derivatives, such as dimethylaminoquinolines and benzothiazole derivatives. Compared to these compounds, 1-(2-(Dimethylamino)-2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its specific structural features and the presence of the tetrahydropyrimidine ring, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17N3O4 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-[2-(dimethylamino)-2-methylpropyl]-2,4-dioxopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,13(3)4)6-14-5-7(9(16)17)8(15)12-10(14)18/h5H,6H2,1-4H3,(H,16,17)(H,12,15,18) |
InChI Key |
GUSVCLUWKTYXSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1C=C(C(=O)NC1=O)C(=O)O)N(C)C |
Origin of Product |
United States |
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